N-[2-(2-butan-2-ylphenoxy)ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-(2-butan-2-ylphenoxy)ethyl]butan-2-amine;oxalic acid is a complex organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Scientific Research Applications
N-[2-(2-butan-2-ylphenoxy)ethyl]butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-butan-2-ylphenoxy)ethyl]butan-2-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-butan-2-ylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then reacted with 2-chloroethylamine under basic conditions to introduce the ethylamine chain.
Amine Formation: The final step involves the reaction of the intermediate with butan-2-amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-butan-2-ylphenoxy)ethyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like alcohols, ketones, or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various alkyl or acyl groups.
Mechanism of Action
The mechanism of action of N-[2-(2-butan-2-ylphenoxy)ethyl]butan-2-amine involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methylphenoxy)ethyl]butan-2-amine: Similar structure but with a methyl group instead of a butyl group.
N-[2-(2-ethylphenoxy)ethyl]butan-2-amine: Similar structure but with an ethyl group instead of a butyl group.
N-[2-(2-propylphenoxy)ethyl]butan-2-amine: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
N-[2-(2-butan-2-ylphenoxy)ethyl]butan-2-amine is unique due to the presence of the butan-2-yl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-5-13(3)15-9-7-8-10-16(15)18-12-11-17-14(4)6-2;3-1(4)2(5)6/h7-10,13-14,17H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQTYVAIWRKXAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC(C)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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